8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a chemical compound with significant relevance in pharmaceutical research, particularly as an impurity associated with the anxiolytic drug Buspirone. The compound is classified under the category of azaspiro compounds, which are known for their complex structures and biological activities.
The compound is often synthesized as a byproduct or impurity during the production of Buspirone, which is utilized for treating anxiety disorders. Its molecular formula is , and it has a molecular weight of 388.50 g/mol. The compound's CAS number is 257877-44-4, indicating its unique identification in chemical databases.
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione falls into the category of pharmaceutical intermediates and is classified as an impurity related to anxiolytic medications. It is recognized for its structural similarity to other spiro compounds that exhibit pharmacological properties.
The synthesis of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione can be achieved through several methods.
Methods:
Technical Details:
The reactions typically require careful control of temperature and stoichiometric ratios to maximize yield and purity. For example, using a 2–5 fold excess of alkylating agent can enhance reaction efficiency while minimizing side products .
The molecular structure of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione features two spirocyclic systems connected by a butanediyl chain.
Structural Data:
The structure exhibits unique stereochemistry that contributes to its biological activity.
The compound participates in various chemical reactions typical for azaspiro compounds.
Reactions:
Technical Details:
Reactions are often carried out under controlled conditions to prevent degradation or formation of undesired byproducts.
The mechanism of action for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione primarily relates to its role as an impurity in Buspirone.
Process:
As an impurity in Buspirone formulations, it may influence the pharmacokinetics and pharmacodynamics of the primary drug through:
The compound typically appears as a white crystalline solid with a melting point around 154–156 °C .
It is stable under standard laboratory conditions but requires careful handling due to potential reactivity in certain environments.
Key physical data includes:
This solubility profile aids in its application within pharmaceutical formulations.
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione serves primarily as an impurity reference standard in pharmaceutical testing for Buspirone formulations. Its characterization helps ensure quality control and compliance with regulatory standards.
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a complex organic compound with systematic naming reflecting its symmetric bis-spirocyclic structure. Its IUPAC designation is 8,8'-(butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione), precisely describing the two identical azaspirodecane-dione units connected via a butylene bridge at the nitrogen atoms [2] [4]. The molecular formula is C22H32N2O4, corresponding to a molecular weight of 388.50 g/mol [1] [2]. The compound's structural symmetry is evident in its SMILES representation (O=C1CC2(CCCC2)CC(=O)N1CCCCN3C(=O)CC4(CCCC4)CC3=O) and InChIKey (VBBOKKNQJOSKIX-UHFFFAOYSA-N), which provide machine-readable descriptors of the twin spirocyclic imide functionalities linked by a four-carbon alkyl chain [4] [8]. This compound is registered under CAS RN 257877-44-4, a unique identifier crucial for chemical tracking and regulatory compliance [2] [3].
Table 1: Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 8,8'-(butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione) |
Molecular Formula | C22H32N2O4 |
CAS Registry Number | 257877-44-4 |
SMILES Notation | O=C1CC2(CCCC2)CC(=O)N1CCCCN3C(=O)CC4(CCCC4)CC3=O |
InChIKey | VBBOKKNQJOSKIX-UHFFFAOYSA-N |
Other Names | Buspirone Related Compound N; 3,3'-(1,4-Butanediyl)bis(3-azaspiro[5.5]undecane-2,4-dione) |
Table 2: Molecular Properties
Property | Value |
---|---|
Molecular Weight | 388.50 g/mol |
Exact Mass | 388.2362 g/mol |
Purity (Commercial) | >95% (GC) |
Physical Form | Neat solid |
Storage Conditions | +4°C |
Shipping Conditions | Room Temperature |
The emergence of 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is intrinsically linked to the development of buspirone hydrochloride, an anxiolytic drug first approved in the 1980s. As medicinal chemists optimized buspirone's synthesis, this bis-spiro compound was identified as a process-related impurity arising from the nucleophilic displacement reaction between the azaspirodecane-dione precursor and 1,4-dibromobutane [3] [6]. Rather than forming the desired buspirone intermediate (where the butyl chain connects to a pyrimidinyl-piperazine moiety), this symmetrical dimer emerges when the azaspirodecane-dione anion attacks both termini of the dibromoalkane linker. The compound gained significance as regulatory agencies (including the FDA and EMA) enforced stricter controls on pharmaceutical impurities during the 1990s-2000s. Its structural similarity to buspirone's pharmacophore necessitated thorough characterization to exclude pharmacological activity, though no therapeutic applications were pursued for the compound itself. The synthesis of its deuterated analog (C22D8H24N2O4, MW 396.55 g/mol) further underscores its analytical importance as an internal standard for mass spectrometry-based impurity quantification [5] [7].
This bis-azaspiro compound is pharmacologically characterized as "Buspirone Related Compound N", a specified impurity in buspirone hydrochloride drug substances and products [3] [6]. It forms during buspirone synthesis through an alkylation side reaction when stoichiometric imbalances occur between 1-chloro-4-(pyrimidin-2-yl)piperazine and the key azaspirodecane-dione intermediate. The dimer's presence in buspirone is rigorously controlled due to regulatory requirements, typically at thresholds below 0.15% w/w as per pharmacopeial standards [3]. Analytical separation employs reversed-phase HPLC with UV detection, exploiting its lower polarity compared to buspirone (retention time shifts). It is commercially available as a high-purity reference standard (>95% by GC) for analytical calibration, packaged as neat solids in vials (e.g., 50 mg from USP, Catalog No. 1078835) [2] [3]. Major suppliers include LGC Standards (TRC-B690145-50MG), USP (1078835), and Sigma-Aldrich (via AA Blocks), emphasizing its role in quality control rather than therapeutic applications [2] [3] [4].
Table 3: Commercial Availability as Analytical Standard
Supplier | Catalog Number | Pack Size | Purity | Price (USD) |
---|---|---|---|---|
USP | 1078835 | 50 mg | Reference Standard Grade | $903.00 |
LGC Standards | TRC-B690145-50MG | 50 mg | >95% (GC) | Quote Required |
AA Blocks (via Sigma-Aldrich) | AABH9A21BCA4 | Variable | >95% | Quote Required |
ClearSynth | CS-TRD-03346 | Custom synthesis | Research Grade | Quote Required |
The compound's significance persists in modern pharmaceutical analysis, exemplified by its inclusion in buspirone system suitability testing protocols to ensure chromatographic resolution from structurally related compounds. Its stability under recommended storage conditions (+4°C) maintains analytical integrity for quality control laboratories [2] [6]. While devoid of known anxiolytic activity, its structural role as a buspirone analog provides insights into structure-activity relationships, demonstrating how minor modifications (replacement of the pyrimidinyl-piperazine with an azaspirodecane-dione) abolish receptor binding. This reinforces its status as a chemically interesting but pharmacologically inert impurity requiring precise monitoring during buspirone manufacturing [3] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1